2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-11-22-17(28-24-11)16-14-8-9-26-10-15(14)29-18(16)23-19(25)20(2,3)27-13-6-4-12(21)5-7-13/h4-7H,8-10H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQUXVAVQMIUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in cancer treatment. This article will delve into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure includes a 4-chlorophenoxy group and a 1,2,4-oxadiazole moiety, which are known for their biological activities. The oxadiazole ring is particularly noted for anticancer properties due to its ability to interact with various biological targets.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : The oxadiazole derivatives have shown significant anticancer potential by targeting various enzymes and pathways involved in cancer cell proliferation. They inhibit critical enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are vital for cancer cell survival and replication .
-
Mechanisms of Action :
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes that facilitate cancer growth. Research indicates that oxadiazole derivatives can inhibit telomerase activity and other enzymes that contribute to tumor progression .
- Cytotoxicity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT 116 (colon cancer), with IC50 values indicating potent activity .
Case Studies
Several studies have highlighted the efficacy of compounds similar to this compound:
Research Findings
Recent findings emphasize the diverse biological activities of oxadiazole derivatives:
- Antitumor Activity : A review highlighted that compounds incorporating the oxadiazole moiety are effective against multiple cancer types due to their ability to disrupt cellular processes essential for tumor growth .
- Pharmacological Potential : The compound's structure suggests it may serve as a lead candidate for drug development aimed at treating various cancers due to its multifaceted mechanism of action and promising bioactivity profile .
Scientific Research Applications
The compound 2-(4-chlorophenoxy)-2-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide is a complex organic molecule with potential applications in various scientific fields. This article will explore its scientific research applications , focusing on its chemical properties, biological activities, and implications in drug development.
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of thieno[2,3-c]pyran have shown effectiveness against various bacterial strains. The incorporation of the 4-chlorophenoxy group may enhance this activity by facilitating membrane penetration or altering target site interactions.
Anticancer Potential
The thieno[2,3-c]pyran scaffold has been studied for its anticancer properties. Compounds containing this moiety have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may exhibit similar effects, warranting further investigation into its potential as an anticancer agent.
Neuroprotective Effects
The oxadiazole ring in the compound may contribute to neuroprotective effects, as similar compounds have been linked to modulation of neuroinflammatory processes and protection against oxidative stress. This aspect is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
Lead Compound Identification
Due to its unique structure and biological activities, this compound could serve as a lead compound for the development of new therapeutic agents. Its structural modifications may lead to derivatives with enhanced efficacy and reduced toxicity.
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure and biological activity is crucial in medicinal chemistry. This compound provides an excellent framework for structure-activity relationship (SAR) studies, which could guide the design of more potent analogs.
Formulation Development
The lipophilic nature of this compound suggests potential for formulation in various delivery systems such as liposomes or nanoparticles. These formulations could improve solubility and stability while enhancing targeted delivery to specific tissues or cells.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting with the construction of the thieno[2,3-c]pyran core, followed by functionalization with the 1,2,4-oxadiazole moiety. Key intermediates include halogenated aromatic precursors (e.g., 4-chlorophenol derivatives) and cyclized heterocycles. Reaction conditions often require controlled temperatures (e.g., 60–100°C), catalysts (e.g., palladium acetate), and bases (e.g., sodium acetate) to facilitate substitutions and cyclizations .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?
- NMR Spectroscopy : Confirms the presence of the 4-chlorophenoxy group (distinct aromatic protons at δ 7.2–7.4 ppm) and the methyl groups on the oxadiazole ring (singlets at δ 2.1–2.3 ppm).
- Mass Spectrometry (MS) : Validates the molecular ion peak ([M+H]⁺) consistent with the molecular formula C₂₃H₂₃ClN₃O₃S.
- IR Spectroscopy : Identifies the carbonyl stretch (~1680 cm⁻¹) from the propanamide group and C-O-C stretches (~1250 cm⁻¹) from the thienopyran ring .
Q. What functional groups contribute to its potential bioactivity, and how do they interact with biological targets?
The 1,2,4-oxadiazole ring acts as a bioisostere for ester or amide groups, enhancing metabolic stability. The 4-chlorophenoxy group may engage in hydrophobic interactions with enzyme pockets, while the thienopyran core provides rigidity, influencing binding affinity. Preliminary docking studies suggest interactions with kinase domains or GPCRs .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing byproducts in the final synthetic step?
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables like solvent polarity (e.g., xylene vs. DMF), catalyst loading, and reaction time.
- In-line Analytics : Employ HPLC or FTIR to monitor intermediate formation and adjust conditions dynamically.
- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) for water-sensitive steps or optimize stoichiometry to reduce unreacted starting materials .
Q. What computational strategies are effective for predicting this compound’s photophysical or pharmacokinetic properties?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict UV-Vis absorption profiles.
- Molecular Dynamics (MD) Simulations : Model solvation effects and membrane permeability using tools like GROMACS.
- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and bioavailability, guiding structural modifications for improved solubility .
Q. How can contradictions in spectral or bioactivity data across studies be resolved?
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., thieno[3,4-c]pyrazole derivatives) to identify discrepancies in peak assignments.
- Dose-Response Reanalysis : Re-evaluate bioassay protocols (e.g., IC₅₀ values) under standardized conditions to rule out assay-specific artifacts.
- Crystallographic Validation : Resolve ambiguities in stereochemistry via X-ray diffraction .
Q. What strategies are recommended for identifying biological targets and elucidating mechanism of action?
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated analog of the compound to pull down interacting proteins.
- Kinase Screening Panels : Test against libraries of recombinant kinases (e.g., EGFR, PI3K) to identify inhibition patterns.
- CRISPR-Cas9 Knockout Models : Validate target engagement by observing phenotypic rescue in gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
